molecular formula C22H26N2 B12538675 1,4-Bis[(2-ethenylphenyl)methyl]piperazine CAS No. 142094-34-6

1,4-Bis[(2-ethenylphenyl)methyl]piperazine

Cat. No.: B12538675
CAS No.: 142094-34-6
M. Wt: 318.5 g/mol
InChI Key: KONWSGUVXOXUHH-UHFFFAOYSA-N
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Description

1,4-Bis[(2-ethenylphenyl)methyl]piperazine is a piperazine derivative featuring two 2-ethenylphenylmethyl substituents symmetrically attached to the nitrogen atoms of the piperazine ring. The compound’s structure combines the flexibility of the piperazine backbone with the aromatic and reactive ethenylphenyl groups, enabling diverse applications in materials science and medicinal chemistry.

Properties

CAS No.

142094-34-6

Molecular Formula

C22H26N2

Molecular Weight

318.5 g/mol

IUPAC Name

1,4-bis[(2-ethenylphenyl)methyl]piperazine

InChI

InChI=1S/C22H26N2/c1-3-19-9-5-7-11-21(19)17-23-13-15-24(16-14-23)18-22-12-8-6-10-20(22)4-2/h3-12H,1-2,13-18H2

InChI Key

KONWSGUVXOXUHH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-ethenylphenyl)methyl]piperazine typically involves the reaction of piperazine with ethenylphenyl derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-ethenylphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis[(2-ethenylphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-ethenylphenyl)methyl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

1,4-Bis(methacryloyl)piperazine (NBMP)

  • Synthesis : Synthesized via condensation of piperazine with methacrylic anhydride using maghnite-H⁺ catalyst (72% yield) .
  • Applications : Polymerizes into poly(NBMP) with 59% yield; used in cross-linking agents and biomolecule separation matrices .
  • Comparison : Unlike the ethenylphenyl groups in the target compound, methacryloyl groups enable radical polymerization, enhancing thermal stability (TGA data shows decomposition >250°C). The ethenylphenyl variant may offer superior π-π stacking for material applications.

1,4-Bis(4-fluorophenylsulfonyl)piperazine

  • Biological Activity : Demonstrates 19–30% DPP-4 inhibition at 100 µM and hypoglycemic effects in diabetic mice .
  • Comparison : Sulfonyl and fluorophenyl groups enhance enzyme binding via H-bonding (e.g., with DPP-4 residues R125 and E205). The ethenylphenyl groups in the target compound may prioritize hydrophobic interactions over polar binding.

1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine

  • Synthesis: Derived from (−)-nopol mesylate (75% yield); features bulky bicyclic monoterpene substituents .
  • Applications : Antifungal activity due to hydrophobic terpene moieties .
  • Comparison : Bulky substituents hinder synthesis scalability but improve bioactivity. The ethenylphenyl groups balance steric effects and synthetic feasibility.

Functional Analogues

1,4-Bis(3-aminopropyl)piperazine (1,4Bis)

  • Applications: Facilitates rapid nanoparticle nucleation in poly(amino ether) systems due to tertiary amine solvation .
  • Comparison: The aminopropyl groups enhance metal coordination, whereas ethenylphenyl groups may stabilize π-conjugated systems in nanomaterials.

1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Derivatives

  • Biological Activity : Compound 4d shows 90% inhibition of HL-60 cells at 10 µM .

1,4-Bis(2-hydroxyethyl)piperazine

  • Physical Properties : Hydrophilic (boiling point: 174°C) due to hydroxyl groups; used in CO₂ capture and chelation .
  • Comparison : Hydroxyethyl substituents prioritize solubility, while ethenylphenyl groups enhance hydrophobicity for organic matrices.

Key Data Table

Compound Substituents Yield (%) Key Properties/Activities Applications
This compound 2-Ethenylphenylmethyl N/A High hydrophobicity, π-π interactions Materials, drug delivery
1,4-Bis(methacryloyl)piperazine Methacryloyl 72 Thermal stability (>250°C), polymerizable Cross-linking agents
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-Fluorophenylsulfonyl N/A DPP-4 inhibition (19–30%), hypoglycemic Diabetes therapeutics
1,4-Bis(monoterpene-ethyl)piperazine Bicyclic monoterpene 75 Antifungal activity Antimicrobial agents
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl N/A Tertiary amine solvation Nanoparticle templating

Research Findings and Implications

  • Synthetic Efficiency: Bulky or electron-withdrawing substituents (e.g., sulfonyl, monoterpene) reduce yields but enhance bioactivity or material stability. The target compound’s ethenylphenyl groups balance reactivity and synthetic accessibility .
  • Biological Relevance : Sulfonyl and dithiocarboxy derivatives excel in enzyme inhibition and cytotoxicity, whereas ethenylphenyl groups may optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .
  • Material Applications : Methacryloyl and hydroxyethyl variants prioritize polymerization or solubility, while the ethenylphenyl compound’s aromaticity supports conductive or photoluminescent materials .

Biological Activity

1,4-Bis[(2-ethenylphenyl)methyl]piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a piperazine ring substituted with two ethylene-phenyl groups, which may facilitate interactions with various biological targets. Understanding its biological activity is crucial for exploring its pharmacological potential.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C18H22N2\text{C}_{18}\text{H}_{22}\text{N}_2

Its structure allows for potential interactions with receptors and enzymes, making it a subject of interest in pharmacological research.

Biological Activity Overview

Research indicates that compounds within the piperazine class can exhibit a range of biological activities, including:

  • Antidepressant effects : Similar piperazine derivatives have shown efficacy in treating mood disorders.
  • Antifilarial activity : Certain piperazine-based compounds have demonstrated macrofilaricidal and microfilaricidal effects against parasitic infections.
  • Anticancer properties : Some derivatives have been studied for their ability to inhibit tumor growth and metastasis.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : Piperazines often interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : Compounds in this class may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Cellular Signaling Modulation : The compound could modulate signaling pathways involved in cell proliferation and apoptosis.

Antidepressant Activity

A study on structurally similar piperazine derivatives revealed that they bind effectively to serotonin receptors, suggesting that this compound may also exhibit antidepressant properties through similar mechanisms. The binding affinity and selectivity for these receptors could be critical for developing effective antidepressants.

Antifilarial Properties

Research has shown that certain piperazine derivatives possess significant antifilarial activity. For instance, a related compound demonstrated a 53.6% adulticidal effect against Brugia malayi at a dosage of 300 mg/kg over five days. This highlights the potential for this compound in developing new antifilarial agents.

Anticancer Research

In vitro studies on piperazine derivatives have indicated that they can inhibit cancer cell proliferation by inducing apoptosis. The specific pathways activated by this compound require further investigation but could contribute to its anticancer potential.

Comparative Analysis with Similar Compounds

Compound NameStructure OverviewUnique Features
1-Bis(4-fluorophenyl)methylpiperazinePiperazine with fluorinated phenyl groupsUsed as an intermediate in drug synthesis
1-(3-chlorophenyl)-4-methylpiperazineChlorinated phenyl group substitutionExhibits notable antidepressant activity
1-(4-methoxyphenyl)-piperazineMethoxy group on phenyl ringEnhanced solubility and bioavailability

This table illustrates the diversity within the piperazine class while highlighting how modifications can lead to different biological activities and applications. The unique combination of ethylene phenyl groups in this compound may confer distinct properties not found in these other derivatives.

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